![molecular formula C19H22N4O3S B6441628 4-[[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]methyl]-1-methylpyridin-2-one CAS No. 2549042-30-8](/img/structure/B6441628.png)
4-[[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]methyl]-1-methylpyridin-2-one
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Overview
Description
4-[[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]methyl]-1-methylpyridin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzothiazole ring, a diazepane ring, and a pyridinone moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]methyl]-1-methylpyridin-2-one typically involves multiple steps, starting with the preparation of the benzothiazole and diazepane intermediates. The benzothiazole intermediate can be synthesized through the cyclization of 2-aminobenzenethiol with chloroacetic acid under acidic conditions. The diazepane intermediate is often prepared by the reaction of ethylenediamine with a suitable diketone.
The final step involves the coupling of the benzothiazole and diazepane intermediates with 1-methylpyridin-2-one under basic conditions, typically using a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]methyl]-1-methylpyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]methyl]-1-methylpyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-[[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]methyl]-1-methylpyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of the protein’s function, affecting various cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
4-[[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]methyl]-1-ethylpyridin-2-one: Similar structure with an ethyl group instead of a methyl group.
4-[[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]methyl]-1-phenylpyridin-2-one: Contains a phenyl group instead of a methyl group.
Uniqueness
The uniqueness of 4-[[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]methyl]-1-methylpyridin-2-one lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]methyl]-1-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-21-10-7-15(13-18(21)24)14-22-8-4-9-23(12-11-22)19-16-5-2-3-6-17(16)27(25,26)20-19/h2-3,5-7,10,13H,4,8-9,11-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDGFWYCJYWLON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)CN2CCCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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